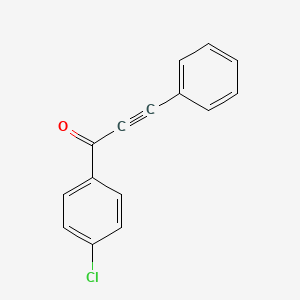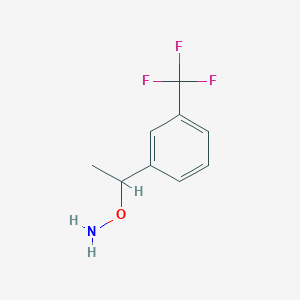![molecular formula C12H15N3O2 B3108492 tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate CAS No. 166176-53-0](/img/structure/B3108492.png)
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
描述
作用机制
Target of Action
Tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate primarily targets the Sterol 14-alpha demethylase (CYP51) protein in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, the CYP51 protein, by binding to its active site . This interaction inhibits the function of CYP51, thereby disrupting the biosynthesis of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s structure and function, resulting in the inhibition of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, the compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the entire pathway, leading to a decrease in ergosterol levels and an accumulation of toxic intermediates, which further impairs fungal cell growth .
Result of Action
The result of the compound’s action is the inhibition of fungal growth, specifically Candida spp . The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .
生化分析
Biochemical Properties
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as sterol 14-alpha demethylase (CYP51), which is involved in the biosynthesis of ergosterol in fungal cells . The inhibition of this enzyme disrupts the formation of ergosterol, leading to antifungal effects. Additionally, This compound interacts with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biochemical activity.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. In fungal cells, this compound inhibits the formation of ergosterol, a crucial component of the cell membrane, leading to cell death . In mammalian cells, This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress response and apoptosis, thereby affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with specific biomolecules. This compound binds to the active site of sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity and preventing the biosynthesis of ergosterol . The binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound exhibits antifungal activity without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and organ function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
This compound: is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into more water-soluble metabolites for excretion . The interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . Targeting signals and post-translational modifications can direct This compound to specific subcellular compartments, enhancing its biochemical activity.
准备方法
The synthesis of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate typically involves the reaction of imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
相似化合物的比较
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(imidazo[1,2-a]pyridin-2-yl)carbamate: This compound has a similar structure but with the imidazo[1,2-a]pyridine moiety attached at a different position, leading to variations in its chemical properties and biological activity.
tert-butyl N-(imidazo[1,2-a]pyridin-3-yl)carbamate:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZGABAFVTOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
![19-thia-2,14,16-triazatetracyclo[10.7.0.03,10.013,18]nonadeca-1(12),2,10,13(18),14,16-hexaen-17-amine](/img/structure/B3108483.png)





